5-Chloro-1-methyl-1h-pyrazole-4-carboxamide
Overview
Description
5-Chloro-1-methyl-1h-pyrazole-4-carboxamide is a type of pyrazole-4-carboxamide . Pyrazole-4-carboxamides are potential fungicide candidates . They are rationally designed, synthesized, and their structures are characterized by 1H NMR, 13C NMR, and HRMS .
Synthesis Analysis
Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of pyrazole-4-carboxamides was characterized by 1H NMR, 13C NMR, and HRMS . The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Regioselective Synthesis: The compound is used in the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides. Alkylation of secondary amides using this compound can result in selective 1-alkyl or 4-alkyl derivatives (Drev et al., 2014).
Development of Chemical Processes
- Challenges in Chemical Reactions: Research has been conducted on the challenges encountered in preparing related compounds like ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, which shares structural similarities (Beck & Lynch, 1987).
Insecticidal and Antiviral Activities
- Insecticidal Properties: A derivative of this compound, 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, has been shown to have insecticidal activities against various pests, indicating potential agricultural applications (Wu et al., 2017).
- Antiviral Effects: N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, synthesized from compounds similar to 5-Chloro-1-methyl-1H-pyrazole-4-carboxamide, have shown effectiveness against tobacco mosaic virus, suggesting potential in antiviral research (Zhang et al., 2012).
Antimicrobial and Antitumor Activities
- Antimicrobial Screening: Some derivatives of pyrazole-3-carboxamide, structurally related to the compound , have been explored for their in vitro antimicrobial activities (Idrees et al., 2020).
- Anticancer Evaluation: Novel 1H-pyrazole-3-carboxamide derivatives have been studied for their antiproliferative effects on cancer cells, contributing to the understanding of antitumor mechanisms (Lu et al., 2014).
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZSYYBYKAUXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.